Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)-
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Overview
Description
Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is a complex organic compound that features a benzenamine core substituted with a pyrrole ring and a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: A compound with a similar cyclohexylphenyl group, known for its anti-inflammatory properties.
Bufexamac: Another compound with a similar structure, used as a topical anti-inflammatory agent.
Uniqueness
Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenamine core with a pyrrole ring and a cyclohexylphenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
91307-12-9 |
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Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-[2-(4-cyclohexylphenyl)-5-methylpyrrol-1-yl]aniline |
InChI |
InChI=1S/C23H26N2/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6,24H2,1H3 |
InChI Key |
IMCYNSXDGLNWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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